Advanced Technical Guide: Lead Ionophore III (CAS 141754-61-2)
Advanced Technical Guide: Lead Ionophore III (CAS 141754-61-2)
Executive Summary
Lead Ionophore III (ETH 5435) represents a benchmark in the potentiometric detection of Lead(II) ions (
Chemical & Physical Profile
| Property | Specification |
| Common Name | Lead Ionophore III |
| Synonym | ETH 5435 |
| IUPAC Name | N,N,N',N'-Tetradodecyl-3,6-dioxaoctanedithioamide |
| CAS Number | 141754-61-2 |
| Molecular Formula | |
| Molecular Weight | 881.58 g/mol |
| Lipophilicity (log P) | ~24.5 (Calculated) |
| Appearance | Yellow viscous oil or waxy solid |
| Solubility | Soluble in THF, Chloroform, Dichloromethane; Insoluble in Water |
Mechanistic Insight: Coordination Chemistry
The efficacy of Lead Ionophore III lies in its dithioamide core.[1] While oxygen-rich ionophores (crown ethers) struggle to differentiate
-
Primary Interaction: The
ion is coordinated by the sulfur atoms of the thioamide groups and the ether oxygens in the backbone, forming a pseudo-cavity.[1] -
Selectivity Basis: The high polarizability of sulfur favors interaction with the large, polarizable lead ion, drastically reducing interference from hard cations.[1]
Electrochemical Performance Profile
The following data represents typical performance metrics for a PVC-based solvent polymeric membrane electrode containing Lead Ionophore III.
| Parameter | Performance Metric | Notes |
| Nernstian Slope | 29.6 ± 0.5 mV/decade | Theoretical limit for divalent cations ( |
| Linear Range | Dependent on inner filling solution and conditioning.[1] | |
| Detection Limit | ~ | Achievable with ion-buffered inner solutions.[1] |
| Response Time | < 10 seconds | For concentrations > |
| pH Working Range | 3.0 – 6.5 | Limited by protonation (low pH) and hydroxide formation (high pH).[1] |
Selectivity Coefficients ( )
Selectivity is measured against interfering ions (
| Interfering Ion ( | Interpretation | |
| < -4.5 | Negligible interference from saline matrices.[1] | |
| < -4.0 | Excellent for biological/environmental samples.[1] | |
| < -4.8 | Critical for measurements in hard water or blood.[1] | |
| < -5.0 | Highly selective against magnesium.[1] | |
| ~ -2.5 | Moderate interference; requires masking in high Cd backgrounds.[1] | |
| ~ -1.5 | Significant interferent; sulfur affinity also attracts copper.[1] |
Experimental Protocol: Membrane Fabrication
This protocol describes the fabrication of a "cocktail" for a solvent polymeric membrane.[1][2] The inclusion of a lipophilic anionic additive (KTpClPB) is mandatory to ensure permselectivity and reduce membrane resistance.[1]
Reagents Required[1][7][8][9][10][11]
-
Lead Ionophore III (ETH 5435): 1.0 wt%[1]
-
Anionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB): 0.6 wt% (approx. 50 mol% relative to ionophore).
-
Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE): 65.4 wt%. Note: NPOE is preferred over DOS due to its higher dielectric constant, which stabilizes the divalent lead complex.[1]
-
Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC): 33.0 wt%.[3]
-
Solvent: Tetrahydrofuran (THF), inhibitor-free.[1]
Step-by-Step Workflow
-
Weighing: Accurately weigh the components into a 5 mL glass vial:
-
~3.0 mg Lead Ionophore III
-
~1.8 mg KTpClPB
-
~196 mg o-NPOE
-
~99 mg PVC
-
-
Dissolution: Add 3.0 mL of THF. Cap the vial tightly.
-
Homogenization: Vortex or place on a roller mixer for 2 hours until the PVC is completely dissolved and the solution is clear and homogeneous.
-
Casting:
-
Mounting: Cut a disk from the master membrane (approx. 6-8 mm diameter) and mount it into the electrode body (e.g., Philips body or custom O-ring setup).[1]
Visualization: Membrane Fabrication Workflow
Figure 1: Step-by-step workflow for the fabrication of Lead Ionophore III solvent polymeric membranes.
Experimental Protocol: Electrode Assembly & Conditioning
Inner Filling Solution
Standard filling solutions (e.g.,
-
Optimized Mix: 10 mM
+ 5 mM adjusted to pH 5.0. This maintains a fixed, low activity of free inside the sensor, preventing leaching into the sample.[1]
Conditioning Procedure
-
Initial Soak: Immerse the freshly mounted electrode tip in
M for 4 hours. This establishes the primary ion equilibrium at the phase boundary.[1] -
Equilibration: Rinse with deionized water and store in a dilute solution (
M ) when not in use. -
Maintenance: If the slope degrades, polish the membrane surface gently with a wet tissue or re-soak in
M solution to regenerate the surface.[1]
Mechanism of Signal Generation[1]
The potential difference (
Where:
- : Lead Ionophore III (Neutral Carrier)[1]
- : Lipophilic Anion (Tetraphenylborate derivative)
- : Stoichiometry (typically 1:1 or 1:2 depending on conditions)
Visualization: Potentiometric Signaling Pathway[1]
Figure 2: Mechanistic pathway of selective Pb2+ recognition and signal transduction at the sample-membrane interface.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Sub-Nernstian Slope (< 25 mV/dec) | Anion leaching or insufficient additive.[1] | Ensure KTpClPB is present at ~50 mol% relative to ionophore.[1] |
| Drift / Instability | Protein biofouling or lipid adsorption.[1] | Use a protective dialysis membrane or switch to a fluorous matrix if analyzing biological fluids.[1] |
| High Detection Limit | Transmembrane ion flux (Leaching).[1] | Switch to an ion-buffered inner filling solution (EDTA/Pb mix).[1] |
| Slow Response | Membrane too thick or old.[1] | Cast thinner membranes (< 200 µm) or refresh the surface by polishing.[1] |
References
-
Parchem Fine & Specialty Chemicals. Lead ionophore III (Cas 141754-61-2) Product Specifications.
-
Sigma-Aldrich (Merck). Selectophore™ Ionophores for Ion-Selective Electrodes: Application Guide. [1]
-
Bakker, E., Pretsch, E., & Bühlmann, P. (2000).[1] "Selectivity of Potentiometric Ion Sensors." Analytical Chemistry, 72(6), 1127-1133.[1] (Foundational text on ISE selectivity coefficients).
-
Umezawa, Y., et al. (2000).[1] "Potentiometric Selectivity Coefficients of Ion-Selective Electrodes. Part I. Inorganic Cations (IUPAC Technical Report)."[1][5][6] Pure and Applied Chemistry, 72(10), 1851-2082.[1][5]
-
ResearchGate. Potentiometric response characteristics of o-NPOE plasticized PVC membrane sensors. (Verification of membrane composition ratios).
